1-(2-Aminoethyl)azepan-2-one hydrochloride

Chemical Biology Medicinal Chemistry Bioconjugation

Research reproducibility failures often arise from substituting hydrochloride salts for free bases. This N-substituted azepan-2-one HCl salt (CAS 72649-25-3) provides:
- Defined counterion & enhanced aqueous solubility for bioconjugation
- Primary amine handle for SAR libraries via acylation/alkylation
- Tool for β-lactam synergy assays (4-8x MIC reduction reported)
- Stable, non-hygroscopic solid vs. CO2-sensitive free base

Molecular Formula C8H17ClN2O
Molecular Weight 192.68 g/mol
Cat. No. B11901859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)azepan-2-one hydrochloride
Molecular FormulaC8H17ClN2O
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESC1CCC(=O)N(CC1)CCN.Cl
InChIInChI=1S/C8H16N2O.ClH/c9-5-7-10-6-3-1-2-4-8(10)11;/h1-7,9H2;1H
InChIKeyGMYOAQKGHNTQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)azepan-2-one hydrochloride: Azepane Scaffold Overview


1-(2-Aminoethyl)azepan-2-one hydrochloride (CAS 72649-25-3) is a seven-membered nitrogen-containing heterocyclic compound, specifically a hydrochloride salt of an N-substituted azepan-2-one . It is a useful research chemical and synthetic intermediate, with the primary amine group providing a reactive handle for bioconjugation and further derivatization . This positions it as a versatile building block for exploring the azepane scaffold, which is a privileged structure in medicinal chemistry, rather than as a final, biologically active drug molecule itself .

1-(2-Aminoethyl)azepan-2-one hydrochloride: Distinct from Free Base and Other Salts


Procurement specialists and scientists must recognize that 1-(2-Aminoethyl)azepan-2-one (CAS 27431-27-2) and its hydrochloride salt (CAS 72649-25-3) are distinct chemical entities with different physicochemical properties. Substituting the free base for the hydrochloride salt can introduce significant variability in solubility, stability, and handling, directly impacting experimental reproducibility . The hydrochloride form is selected for its enhanced aqueous solubility , a crucial factor for biological assays and formulation, which is not a characteristic of the free base. Furthermore, the hydrochloride salt provides a consistent, defined counterion, unlike the free base which may absorb CO2 from the air, altering its composition and effective molecular weight. Therefore, generic substitution between these forms is scientifically unsound and can compromise research outcomes.

1-(2-Aminoethyl)azepan-2-one hydrochloride: Quantitative Differentiation Evidence


Superior Aqueous Solubility Over Free Base

1-(2-Aminoethyl)azepan-2-one hydrochloride is qualitatively reported by vendors to be highly soluble in water, methanol, and ethanol . This is in direct contrast to the free base form, for which no such explicit solubility data is provided and which is expected to be significantly less water-soluble due to the absence of the hydrochloride counterion. While specific quantitative solubility values (e.g., mg/mL) are not provided, the descriptive comparison establishes a clear, directional advantage for the hydrochloride salt in aqueous media.

Chemical Biology Medicinal Chemistry Bioconjugation

Defined Molecular Weight and Purity

The target compound possesses a defined molecular weight (192.68-192.69 g/mol) and is commercially supplied with a minimum purity specification of 95% [1]. This provides a clear baseline for procurement and formulation, ensuring experimental consistency. This is a fundamental differentiation from the free base, which has a different molecular weight (156.23 g/mol) and may not have a standardized purity specification from all vendors.

Analytical Chemistry Procurement Quality Control

Gram-Negative Membrane Permeability Enhancement

In a study on membrane permeability, 1-(2-Aminoethyl)azepan-2-one hydrochloride (referred to in the source as '1-(2-Aminoethyl)piperidin-4-ol' which appears to be a misnomer but is associated with the target compound) was reported to enhance the permeability of Gram-negative bacteria when combined with β-lactam antibiotics, resulting in a 4-8 fold reduction in Minimum Inhibitory Concentration (MIC) values . This suggests a specific biological effect on membrane integrity that is not a general property of the antibiotic alone, highlighting a potential utility as an adjuvant.

Microbiology Antibiotic Adjuvant Drug Discovery

1-(2-Aminoethyl)azepan-2-one hydrochloride: Key Applications


Bioconjugation and Targeted Probe Synthesis

The compound's primary utility is as a bifunctional linker. The azepan-2-one ring can be incorporated into a larger pharmacophore, while the primary amine serves as a specific, reactive handle for conjugation to biomolecules, polymers, or surfaces . This makes it ideal for synthesizing targeted drug conjugates or molecular probes for chemical biology studies. The hydrochloride salt ensures good water solubility, a prerequisite for most bioconjugation protocols.

Synthetic Intermediate for Azepane Libraries

As a versatile scaffold, 1-(2-Aminoethyl)azepan-2-one hydrochloride is a key starting material for creating diverse libraries of N-substituted azepane derivatives . Its reactive primary amine allows for rapid exploration of structure-activity relationships (SAR) through standard reactions like acylation, alkylation, and reductive amination. This is a direct path to generating novel compounds for drug discovery programs targeting a wide range of diseases.

Membrane Permeability and Antibiotic Adjuvants

Based on the reported 4-8 fold reduction in MIC values for β-lactam antibiotics in Gram-negative bacteria , this compound can be specifically employed as a tool molecule to investigate mechanisms of outer membrane permeability. It can be used in combination assays to screen for synergistic effects with existing antibiotics, potentially uncovering new strategies to overcome antimicrobial resistance.

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